
3-Sulfanyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Sulfanyl-L-tyrosine is a sulfur-containing derivative of the amino acid L-tyrosine It is characterized by the presence of a thiol group (-SH) attached to the third carbon of the tyrosine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanyl-L-tyrosine typically involves the introduction of a thiol group into the tyrosine molecule. One common method is the nucleophilic substitution reaction where L-tyrosine is treated with thiolating agents under controlled conditions. For example, the reaction of L-tyrosine with thiourea in the presence of a base can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as enzymatic catalysis or microbial fermentation. These methods offer advantages in terms of selectivity, yield, and environmental sustainability. For instance, the use of tyrosine ammonia lyase (TAL) in combination with sulfur-containing substrates can facilitate the production of this compound under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Sulfanyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Thiolating agents like thiourea or thioacetic acid are used under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various sulfur-containing derivatives.
Applications De Recherche Scientifique
3-Sulfanyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its role in protein modification and enzyme activity regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of biologically active molecules
Mécanisme D'action
The mechanism of action of 3-Sulfanyl-L-tyrosine involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
L-Cysteine: Another sulfur-containing amino acid with a thiol group.
L-Methionine: Contains a sulfur atom but in the form of a thioether.
3-Bromo-L-tyrosine: A halogenated derivative of L-tyrosine.
Comparison:
Uniqueness: 3-Sulfanyl-L-tyrosine is unique due to the specific position of the thiol group on the tyrosine molecule, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
742639-25-4 |
|---|---|
Formule moléculaire |
C9H11NO3S |
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-hydroxy-3-sulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3S/c10-6(9(12)13)3-5-1-2-7(11)8(14)4-5/h1-2,4,6,11,14H,3,10H2,(H,12,13)/t6-/m0/s1 |
Clé InChI |
YUIMQARXTGWESJ-LURJTMIESA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)S)O |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)N)S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Methylsulfanyl)phenyl]pentanoic acid](/img/structure/B12532831.png)

![4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid](/img/structure/B12532843.png)
![1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-](/img/structure/B12532851.png)
![[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol](/img/structure/B12532859.png)
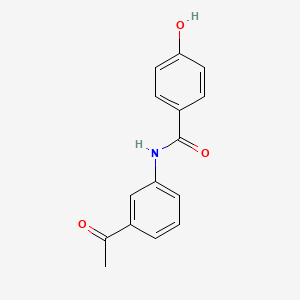
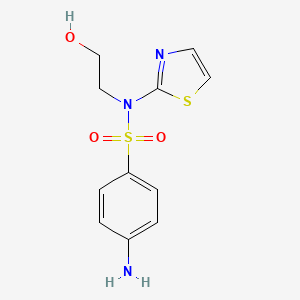
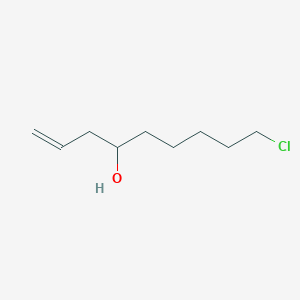

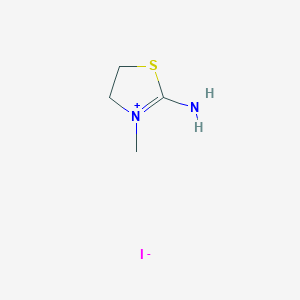

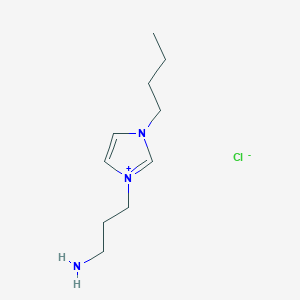
![6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12532909.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide](/img/structure/B12532916.png)
